molecular formula C4H7ClN2 B1206627 2-(chloromethyl)-4,5-dihydro-1H-imidazole CAS No. 50342-08-0

2-(chloromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1206627
CAS No.: 50342-08-0
M. Wt: 118.56 g/mol
InChI Key: YFBPRBZDQSMTKG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4,5-dihydroimidazole is an imidazoline that is 4,5-dihydroimidazole bearing a chloromethyl substituent at position 2. It is a member of imidazolines and an organochlorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2/c5-3-4-6-1-2-7-4/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPRBZDQSMTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330078
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50342-08-0
Record name 2-(Chloromethyl)-4,5-dihydro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050342080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ676EE9GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unseen Catalyst: A Technical History of 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its Impact on Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Genesis of a Pharmacophore

In the vast repository of chemical intermediates, few possess the understated yet profound impact of 2-(chloromethyl)-4,5-dihydro-1H-imidazole. This seemingly simple heterocyclic compound, often referred to as 2-chloromethyl-2-imidazoline, represents a cornerstone in the development of a significant class of pharmaceuticals that modulate the adrenergic and imidazoline systems. Its discovery was not a singular, celebrated event but rather a quiet, enabling step born from the intensive post-war pharmaceutical research boom. This guide delves into the technical history, synthesis, and pivotal role of this molecule, tracing its lineage from a laboratory curiosity to the foundational scaffold for critical medicines that have shaped therapeutic approaches to hypertension, nasal congestion, and beyond. For the researcher and drug development professional, understanding this history is to understand a classic example of how a reactive chemical scaffold can become a prolific source of pharmacological innovation.

Part 1: The Dawn of the Imidazolines - Discovery and Synthesis

The story of 2-(chloromethyl)-4,5-dihydro-1H-imidazole is intrinsically linked to the pioneering work on 2-substituted imidazolines by the Swiss pharmaceutical company Ciba in the late 1940s and early 1950s. While the parent imidazoline ring had been known since the late 19th century, its therapeutic potential was largely untapped. The focused exploration of its derivatives was a strategic effort to discover new vasoactive agents.

The key inventive step was the recognition that a reactive "handle" at the 2-position of the imidazoline ring could allow for the facile coupling of various aryl moieties, leading to a diverse library of compounds for pharmacological screening. The chloromethyl group (-CH₂Cl) was an ideal candidate for this role, being a potent electrophile susceptible to nucleophilic substitution.

While a single, seminal publication titled "The First Synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole" is not readily identifiable in the historical literature, the core chemistry is detailed within patents of that era focused on the end products. A key example is the work of Karl Miescher, Adrian Marxer, and Ernst Urech at Ciba, described in a patent filed in Switzerland in 1947 and granted in the U.S. in 1950 (U.S. Patent 2,503,059)[1]. This patent, which laid the groundwork for the antihypertensive agent phentolamine, described the reaction of N,N-diphenyl-aminoalkane carboxylic acids with ethylenediamine to form the imidazoline ring[1]. This strongly implies that the synthesis of the necessary reactive intermediate, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, was a concurrent and essential development within Ciba's laboratories.

Core Synthesis Pathway: A Mechanistic Perspective

The most logical and widely utilized synthetic route to 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride involves a two-step process starting from readily available precursors: chloroacetyl chloride and ethylenediamine. The causality behind this experimental choice is rooted in fundamental organic chemistry principles: the high reactivity of an acid chloride with a primary amine, followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration A Ethylenediamine C N-(2-aminoethyl)-2-chloroacetamide A->C Nucleophilic Acyl Substitution (in inert solvent, e.g., DCM) B Chloroacetyl Chloride B->C D N-(2-aminoethyl)-2-chloroacetamide F 2-(chloromethyl)-4,5-dihydro-1H-imidazole (as Hydrochloride salt) D->F Intramolecular Cyclization E Heat / Acid Catalyst (e.g., HCl) E->F

Caption: Synthetic pathway from ethylenediamine to the target compound.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative modern adaptation of the classical synthesis.

Step 1: Synthesis of N-(2-aminoethyl)-2-chloroacetamide

  • Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of ethylenediamine (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Reaction: A solution of chloroacetyl chloride (1.0 eq) in DCM is added dropwise via the dropping funnel to the stirred ethylenediamine solution, ensuring the temperature does not exceed 10 °C. The addition of chloroacetyl chloride to an amine is a highly exothermic reaction, and slow, controlled addition is critical to prevent side reactions and ensure safety.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate (ethylenediamine dihydrochloride) is removed by filtration. The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: Cyclization to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

  • Setup: The crude N-(2-aminoethyl)-2-chloroacetamide from Step 1 is placed in a round-bottom flask.

  • Reaction: The material is heated, typically to a temperature range of 150-200 °C, under vacuum or with a dehydrating agent. Alternatively, the cyclization can be promoted by refluxing in a high-boiling solvent with an acid catalyst. The high temperature provides the activation energy needed for the intramolecular nucleophilic attack of the terminal amine onto the amide carbonyl, followed by dehydration to form the imidazoline ring.

  • Isolation and Purification: As the reaction proceeds, water is eliminated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled. The product, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, is often isolated and purified as its more stable hydrochloride salt. This is achieved by dissolving the crude product in a suitable solvent like isopropanol and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in isopropanol. The resulting crystalline precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

This synthetic intermediate, once isolated, proved to be the gateway to a new realm of pharmacology.

Part 2: From Intermediate to Icon - The Rise of Imidazoline-Based Drugs

The true significance of 2-(chloromethyl)-4,5-dihydro-1H-imidazole lies in its role as a versatile electrophilic building block. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the attachment of various arylamino or arylalkoxy moieties. This simple reaction scheme unlocked the door to several classes of highly active pharmaceutical agents.

Phentolamine: The First Success

The first major therapeutic agent derived from this intermediate was Phentolamine . Synthesized by the Ciba team in the late 1940s, its creation involved the alkylation of 3-(4-methylanilino)phenol with 2-(chloromethyl)-4,5-dihydro-1H-imidazole. This reaction directly couples the imidazoline scaffold to the phenoxy-aniline core, yielding the final drug.

Phentolamine emerged as a potent, non-selective alpha-adrenergic receptor antagonist. Its ability to block both α₁ and α₂ receptors leads to vasodilation and a subsequent drop in blood pressure. It was initially used as an antihypertensive agent and remains in use for the diagnosis and short-term management of pheochromocytoma, a catecholamine-secreting tumor.

Nasal Decongestants: Xylometazoline and Oxymetazoline

Building on the understanding of the sympathomimetic properties of imidazolines, researchers developed topical vasoconstrictors for nasal decongestion. Xylometazoline , introduced in the late 1950s, and Oxymetazoline are prime examples. Their synthesis also utilizes the reactivity of the chloromethyl group on the imidazoline ring, which is used to connect it to a substituted benzyl group.

These compounds act as direct α-adrenergic receptor agonists[2]. When applied to the nasal mucosa, they stimulate α-receptors on the smooth muscle of blood vessels, causing vasoconstriction. This reduces blood flow, decreases swelling of the nasal passages, and alleviates congestion[2]. The subtle structural differences between them account for variations in their potency and duration of action.

Clonidine: A Central Revelation

The development of Clonidine in the 1960s marked a paradigm shift. Synthesized as a nasal decongestant, its profound hypotensive effects were discovered during clinical trials. Unlike phentolamine, clonidine is a centrally-acting α₂-adrenergic receptor agonist [3]. Its chemical structure is a 2-(arylamino)imidazoline, which can be synthesized via pathways involving the core imidazoline structure.

Clonidine's mechanism involves stimulating α₂-receptors in the brainstem, which inhibits sympathetic outflow from the central nervous system. This leads to reduced heart rate, relaxation of blood vessels, and a decrease in blood pressure[3]. This discovery was pivotal as it also led to the identification of a new class of receptors: the imidazoline receptors .

Part 3: Dual Targets - Adrenergic and Imidazoline Receptor Pharmacology

The pharmacological complexity of drugs derived from 2-(chloromethyl)-4,5-dihydro-1H-imidazole stems from their ability to interact with two distinct receptor systems.

The Alpha-Adrenergic System

The primary mechanism for the vasoconstrictive effects of xylometazoline and oxymetazoline, and the antihypertensive action of clonidine, is through the alpha-adrenergic receptors.

  • α₁-Adrenergic Receptors: Primarily located on post-synaptic membranes of smooth muscle cells. Agonism leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction and vasoconstriction.

  • α₂-Adrenergic Receptors: Primarily located on pre-synaptic nerve terminals (as autoreceptors) and in the central nervous system. Agonism leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels. In the periphery, this inhibits further norepinephrine release. In the brainstem, as with clonidine, this reduces overall sympathetic tone.

Signaling Pathway: α-Adrenergic Receptors

G cluster_alpha1 α1-Adrenergic Pathway (Vasoconstriction) cluster_alpha2 α2-Adrenergic Pathway (Central Sympathoinhibition) a1 Imidazoline Agonist (e.g., Oxymetazoline) a1_receptor α1 Receptor a1->a1_receptor gq Gq Protein a1_receptor->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ Release ip3->ca2 pkc Protein Kinase C dag->pkc activates response1 Smooth Muscle Contraction ca2->response1 pkc->response1 a2 Imidazoline Agonist (e.g., Clonidine) a2_receptor α2 Receptor a2->a2_receptor gi Gi Protein a2_receptor->gi activates ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp response2 ↓ Sympathetic Outflow camp->response2

Caption: Dual signaling cascades of α₁ and α₂ adrenergic receptors.

The Imidazoline Receptor System

It became apparent that the effects of clonidine and related compounds could not be explained solely by their interaction with α₂-receptors. This led to the discovery of imidazoline receptors (I-receptors), which are non-adrenergic binding sites that recognize the imidazoline structure. Three subtypes have been proposed: I₁, I₂, and I₃[4].

  • I₁-Imidazoline Receptors: These are particularly relevant to the antihypertensive effects of drugs like clonidine. They are located in the brainstem and are involved in the central regulation of blood pressure[4]. Unlike classic G-protein coupled receptors, the I₁ receptor signaling pathway is not linked to adenylyl cyclase or inositol phospholipid hydrolysis[5]. Instead, its activation is coupled to phosphatidylcholine-selective phospholipase C (PC-PLC) , leading to the production of diacylglycerol (DAG) from phosphatidylcholine[5][6]. This pathway is more akin to those used by neurocytokine receptors[5]. The development of second-generation antihypertensives like moxonidine focused on increasing selectivity for I₁ receptors over α₂-receptors to reduce sedative side effects.

Signaling Pathway: I₁-Imidazoline Receptor

G cluster_i1 I₁-Imidazoline Pathway (Central Sympathoinhibition) i1_agonist Imidazoline Agonist (e.g., Clonidine, Moxonidine) i1_receptor I₁ Receptor i1_agonist->i1_receptor pc_plc PC-PLC (Phosphatidylcholine- selective Phospholipase C) i1_receptor->pc_plc activates pc Phosphatidylcholine pc_plc->pc hydrolyzes dag Diacylglycerol (DAG) pc->dag downstream Downstream Effectors dag->downstream response ↓ Sympathetic Tone downstream->response

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dihydro-1H-imidazole, a critical heterocyclic intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical properties, synthesis, analytical characterization, and safe handling.

Core Molecular Attributes and Physicochemical Properties

2-(Chloromethyl)-4,5-dihydro-1H-imidazole, also known as 2-(chloromethyl)-2-imidazoline, is an organochlorine compound featuring a dihydroimidazole (imidazoline) ring substituted at the 2-position with a chloromethyl group. Due to the basicity of the imidazoline ring, it is most commonly supplied and utilized as its hydrochloride salt to improve stability and handling. This reactive functional group makes it a versatile building block for introducing the dihydroimidazole moiety into more complex molecular structures.

The fundamental properties of both the free base and its more common hydrochloride salt are summarized below for clarity and easy reference.

Property2-(chloromethyl)-4,5-dihydro-1H-imidazole2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride
Molecular Formula C₄H₇ClN₂C₄H₈Cl₂N₂ (or C₄H₇ClN₂·HCl)[1][2]
Molecular Weight 118.56 g/mol 155.03 g/mol [3]
CAS Number 50342-08-013338-49-3[4]
Appearance Solid (predicted)Solid[2]
Synonyms 2-(chloromethyl)-2-imidazolinePhentolamine Mesilate Impurity B, 2-chloromethylimidazoline hydrochloride[1][5]

Synthesis and Chemical Reactivity

The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is typically achieved through a multi-step process that leverages established heterocyclic chemistry principles. The reactive nature of the chloromethyl group is central to its utility as a synthetic intermediate.

Representative Synthetic Pathway

While multiple specific routes exist, a common and logical approach involves the initial formation of the imidazoline ring followed by chloromethylation. This ensures the reactive chloromethyl group is introduced late in the sequence, minimizing potential side reactions. The general pathway is outlined below.

G cluster_0 Step 1: Imidazoline Ring Formation cluster_1 Step 2: Chloromethylation Precursor Amido-nitrile Precursor Imidazoline 4,5-dihydro-1H-imidazole Precursor->Imidazoline Nickel-catalyzed Cyclization Target 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride Imidazoline->Target Electrophilic Substitution Reagents Formaldehyde (CH₂O) Hydrochloric Acid (HCl)

Caption: General two-step synthesis of the target compound.

Expert Insight: The rationale for a two-step synthesis is rooted in functional group compatibility. The nickel-catalyzed cyclization of amido-nitriles is a robust method for forming the core imidazoline ring under relatively mild conditions (40–60°C)[3]. Attempting to perform this cyclization with a pre-existing chloromethyl group could lead to polymerization or unwanted side reactions. The subsequent chloromethylation is a classic electrophilic substitution reaction on the electron-rich ring system. Using formaldehyde and hydrochloric acid at low temperatures (0–5°C) is critical to control the reaction and prevent potential over-chlorination or decomposition[3].

Detailed Representative Synthesis Protocol

The following protocol is a representative, self-validating methodology derived from established chemical literature for the synthesis of similar heterocyclic compounds[3][6][7].

Step 1: Synthesis of 2-Substituted Imidazoline from a Nitrile Precursor

  • To a solution of the appropriate nitrile (1.0 eq) in a suitable solvent such as methanol, add ethylenediamine (1.1 eq).

  • Add a catalytic amount of a Lewis acid or an appropriate cyclization agent (e.g., a catalytic amount of p-toluenesulfonic acid or elemental sulfur).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield the 4,5-dihydro-1H-imidazole intermediate.

Step 2: Chloromethylation of the Imidazoline Intermediate

  • Suspend the purified imidazoline intermediate (1.0 eq) in concentrated hydrochloric acid at 0-5°C in a well-ventilated fume hood.

  • Slowly add paraformaldehyde (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for several hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of starting material via TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Chemical Reactivity and Derivatization

The primary site of reactivity is the electrophilic carbon of the chloromethyl group, which is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile coupling of the imidazoline moiety to a wide variety of molecular scaffolds.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start 2-(chloromethyl)-4,5- dihydro-1H-imidazole Amine_Product 2-(Aminomethyl)-imidazoline Start->Amine_Product Sₙ2 Reaction Thiol_Product 2-(Thio-methyl)-imidazoline Start->Thiol_Product Sₙ2 Reaction Alcohol_Product 2-(Alkoxy-methyl)-imidazoline Start->Alcohol_Product Sₙ2 Reaction Amine Amine (R₂NH) Thiol Thiol (RSH) Alcohol Alcohol (ROH)

Caption: Sₙ2 derivatization of the chloromethyl group.

This reactivity is the cornerstone of its use in drug development. For instance, reaction with a primary or secondary amine yields 2-(aminomethyl)-4,5-dihydro-1H-imidazole derivatives[3]. This specific transformation is a key step in the synthesis of the antihypertensive drug Phentolamine[4]. Similarly, reactions with thiols or alcohols can produce a diverse library of compounds for screening and lead optimization[3].

Biological Activity and Therapeutic Potential

While 2-(chloromethyl)-4,5-dihydro-1H-imidazole is primarily a reactive intermediate, the broader class of imidazole and imidazoline derivatives exhibits significant biological activities. Its role is to serve as a pharmacophore that can be incorporated into larger molecules to impart these properties.

Antimicrobial Activity

Imidazole-containing compounds are well-established antimicrobial agents[8]. The mechanism of action for many imidazolium-based salts involves the disruption of bacterial cell membranes. The cationic imidazolium headgroup interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death[9]. While specific Minimum Inhibitory Concentration (MIC) data for 2-(chloromethyl)-4,5-dihydro-1H-imidazole is not prevalent in the literature, derivatives synthesized from it have shown activity against both Gram-positive and Gram-negative bacteria[7].

Antitumor Potential

The imidazole scaffold is a feature of numerous anticancer agents. The proposed mechanisms of action are diverse and include:

  • Induction of Apoptosis: Studies on related imidazole derivatives have shown they can trigger programmed cell death in cancer cells, particularly in breast and leukemia cell lines[3].

  • Cell Cycle Arrest: Certain imidazole compounds can interfere with the cell division cycle, halting proliferation.

  • Interaction with Key Proteins: The chloromethyl group can form covalent bonds with nucleophilic residues (like cysteine or histidine) on enzymes or proteins, potentially inhibiting their function[3].

It is important to note that direct cytotoxicity data (IC₅₀ values) for 2-(chloromethyl)-4,5-dihydro-1H-imidazole is limited, as it is too reactive for direct therapeutic use. Its value lies in creating more stable, derivatized final drug products that are then evaluated for efficacy.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantification.

Exemplary HPLC-UV Analytical Protocol

This protocol is based on established methods for analyzing similar small, polar, UV-active heterocyclic compounds.

Workflow for HPLC Analysis

G Prep Sample & Standard Preparation System HPLC System Equilibration Prep->System Inject Inject Blank, Standards, & Samples System->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Peak Integration & Calibration Curve Acquire->Analyze Report Quantify Sample & Report Results Analyze->Report

Caption: Standard workflow for HPLC-based quantification.

Detailed HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for small polar molecules.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)The acidic buffer ensures the imidazoline ring is protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmSimple imidazole derivatives exhibit strong absorbance at lower UV wavelengths.

Step-by-Step Quantification

  • Preparation of Solutions: Accurately prepare a stock solution of the reference standard and a series of calibration standards by serial dilution. Prepare the sample solution at a similar concentration. Use the mobile phase as the diluent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solution(s).

  • Data Processing:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the sample by interpolating its peak area on the calibration curve.

Expected Spectroscopic Data

While specific published spectra for this exact compound are scarce, its structure allows for the prediction of key spectroscopic features. A supplier of the reference material may provide a detailed Structure Elucidation Report (SER)[5].

  • ¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group (-CH₂-Cl), likely in the range of 4.5-5.0 ppm. Another singlet would be expected for the four equivalent protons of the ethylenediamine backbone (-CH₂-CH₂-) of the dihydroimidazole ring, typically around 3.5-4.0 ppm.

  • ¹³C NMR: Key signals would include the carbon of the chloromethyl group (-CH₂-Cl), the C2 carbon of the imidazoline ring (N=C-N), and the two equivalent carbons of the ethylenediamine backbone.

  • FT-IR: Characteristic peaks would include C-H stretching, C=N stretching from the imidazoline ring (around 1600 cm⁻¹), and C-Cl stretching.

Safety, Handling, and Storage

2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Hazard CodeStatement
H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1][2][10]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338493) API Intermediate Manufacturers - apicule. Available at: [Link]

  • Synthesis of 2-imidazolines - Organic Chemistry Portal. Available at: [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Available at: [Link]

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. Available at: [Link]

  • Antibacterial Activities of 2-Methylimidazolium Chlorochromate. | Request PDF. Available at: [Link]

  • Phentolamine Mesilate EP Impurity B (HCl Salt) | CAS 13338-49-3 - Veeprho. Available at: [Link]

  • Antimicrobial poly(2-methyloxazoline)s with bioswitchable activity through satellite group modification - PubMed. Available at: [Link]

  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - MDPI. Available at: [Link]

  • MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride - Capot Chemical. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline - ResearchGate. Available at: [Link]

Sources

2-(chloromethyl)-4,5-dihydro-1H-imidazole reactivity of the chloromethyl group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-4,5-dihydro-1H-imidazole

Abstract

2-(Chloromethyl)-4,5-dihydro-1H-imidazole, often encountered as its hydrochloride salt, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its value stems from the unique bifunctional nature of the molecule: a stable dihydroimidazole (imidazoline) core coupled with a highly reactive chloromethyl group at the C2 position.[2] This guide provides an in-depth exploration of the chemical reactivity inherent to this chloromethyl group. We will dissect the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and discuss its strategic application in the synthesis of complex molecular architectures, particularly within the realm of drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: The Strategic Importance of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including antihypertensives and antihistamines.[1] The introduction of a chloromethyl (-CH₂Cl) group at the C2 position transforms the otherwise stable imidazoline ring into a potent electrophilic intermediate.[2] This group serves as a reactive "handle," allowing for the covalent attachment of a wide array of functional groups through nucleophilic substitution reactions.[1][2]

The primary utility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole lies in its role as a precursor for creating diverse libraries of 2-substituted imidazoline derivatives.[2] Its ability to form covalent bonds with nucleophilic sites on biological macromolecules like proteins and enzymes is a key mechanism of action for many of the pharmaceuticals derived from it.[1] A notable example is its use as a key intermediate in the synthesis of Phentolamine mesylate, an α-adrenergic antagonist.[3] Understanding and controlling the reactivity of the chloromethyl group is therefore paramount to its successful application.

Core Reactivity: The Chloromethyl Group as an Electrophilic Hub

The synthetic utility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole is overwhelmingly dominated by the electrophilic character of the methylene carbon in the chloromethyl group. The high electronegativity of the adjacent chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles.

The SN2 Mechanism: A Concerted Pathway

The predominant reaction mechanism is the bimolecular nucleophilic substitution (SN2) pathway.[2] In this concerted reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the chlorine atom (the leaving group). Simultaneously, the C-Cl bond breaks, and the chloride ion is displaced.[4] This single-step process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.

Figure 1: The SN2 reaction pathway for 2-(chloromethyl)-4,5-dihydro-1H-imidazole.
Causality of Experimental Conditions

The efficiency and outcome of the substitution reaction are highly dependent on the chosen experimental parameters.

  • Nucleophiles : A wide range of nucleophiles can be employed, including amines (primary, secondary), thiols, thiolates, and alcohols.[1][2] The strength of the nucleophile is a key determinant of reaction rate; stronger nucleophiles like thiolates react more readily than weaker ones like alcohols.

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred choice.[1] This is because they effectively solvate the cation (e.g., Na⁺, K⁺) associated with the nucleophile but do not strongly solvate the nucleophilic anion itself through hydrogen bonding. This leaves the nucleophile "bare" and highly reactive, accelerating the SN2 reaction. Protic solvents, in contrast, would cage the nucleophile in a solvent shell, reducing its reactivity.

  • Temperature : Reactions are often conducted at elevated temperatures to overcome the activation energy barrier.[1] However, excessively high temperatures should be avoided as they can promote side reactions, such as elimination or ring-opening of the imidazoline core.

  • Base : When using nucleophiles that are weak acids (e.g., thiols, secondary amines), the addition of a non-nucleophilic base (e.g., K₂CO₃, DBU) is necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity and driving the reaction to completion.

Common Substitution Reactions and Products

The versatility of the chloromethyl group allows for the synthesis of a broad spectrum of derivatives.

Nucleophile ClassExample NucleophileGeneral Product StructureProduct Class
AminesR-NH₂Imidazoline-CH₂-NH-RSecondary Amine
Thiols/ThiolatesR-SH / R-S⁻Imidazoline-CH₂-S-RThioether
Alcohols/AlkoxidesR-OH / R-O⁻Imidazoline-CH₂-O-REther
AzidesNaN₃Imidazoline-CH₂-N₃Alkyl Azide
CyanidesKCNImidazoline-CH₂-CNNitrile
Table 1: Representative nucleophilic substitution reactions.

Synthetic Applications & Experimental Protocols

The true value of this reagent is demonstrated in its application as a foundational building block for more complex, high-value molecules.

Workflow for a Typical Nucleophilic Substitution

The following diagram outlines a standard, self-validating workflow for reacting 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride with a generic nucleophile. Each step includes a control point to ensure the reaction is proceeding as expected.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Dissolve Reagent in Polar Aprotic Solvent (DMF) p2 Add Base (e.g., K2CO3) if Nucleophile is acidic p1->p2 p3 Add Nucleophile (1.1 eq) p2->p3 r1 Heat Reaction Mixture (e.g., 60-80°C) p3->r1 r2 Monitor by TLC/LC-MS (Control Point: Check for starting material consumption) r1->r2 w1 Cool to RT r2->w1 w2 Quench with Water w1->w2 w3 Extract with Organic Solvent (e.g., Ethyl Acetate) w2->w3 w4 Dry, Filter, Concentrate w3->w4 f1 Purify by Column Chromatography or Recrystallization w4->f1 f2 Characterize Product (NMR, MS, IR) f1->f2

Figure 2: General experimental workflow for nucleophilic substitution.
Detailed Protocol: Synthesis of a 2-(Alkylthiomethyl)-4,5-dihydro-1H-imidazole Derivative

This protocol describes a representative S-alkylation reaction using a thiol as the nucleophile.[2] This self-validating procedure includes monitoring steps to ensure reaction completion.

Materials:

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (1.0 eq)

  • Thiol (e.g., 4-methoxythiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (e.g., 1.55 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Add anhydrous DMF (50 mL) via syringe and stir the resulting suspension.

  • Add the thiol (e.g., 4-methoxythiophenol, 1.54 g, 11 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 70°C using an oil bath.

  • Monitoring (Self-Validation): After 2 hours, take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate against the starting thiol. Monitor for the disappearance of the starting material and the appearance of a new, less polar product spot. Continue heating and monitoring every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into deionized water (200 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure thioether product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a hazardous substance that requires careful handling.

  • Hazards : It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.[6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

The chloromethyl group of 2-(chloromethyl)-4,5-dihydro-1H-imidazole is a powerful and versatile electrophilic site. Its reactivity, governed primarily by the SN2 mechanism, allows for the straightforward introduction of a vast array of functional groups. By carefully selecting nucleophiles, solvents, and reaction temperatures, chemists can harness this reactivity to construct complex molecules with significant potential in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of syntheses utilizing this invaluable chemical intermediate.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338493) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 23, 2026, from [Link]

  • MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. (2023). Capot Chemical. Retrieved January 23, 2026, from [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4173-4187. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Journal of the Chinese Chemical Society. Retrieved January 23, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Experimental Guidance for 2-(Chloromethyl)-4,5-dihydro-1H-imidazole and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting in a practical, question-and-answer format. Our goal is to ensure both the safety of your experiments and the integrity of your results.

Section 1: Chemical Identity and Hazard Overview

This section provides a summary of the key identification and hazard information for 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, the more commonly used salt.

PropertyValueSource(s)
Chemical Name 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride[1]
CAS Number 13338-49-3[1][2]
Molecular Formula C₄H₈Cl₂N₂[1][2]
Molecular Weight 155.03 g/mol [3][4]
Appearance Pale yellow solid[1]
Melting Point 195-197 °C[5]

Hazard Statements: [1][5][6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Section 2: Frequently Asked Questions (FAQs) on Safe Handling

Q1: What are the primary hazards I should be aware of when working with 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its hydrochloride salt?

Both the free base and its hydrochloride salt should be handled with care due to their potential health effects. The primary hazards include:

  • Acute Toxicity: The hydrochloride salt is harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][7]

  • Irritation: It is a skin, eye, and respiratory irritant.[2][3][6]

Given these hazards, it is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood.[1]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling these compounds?

A comprehensive PPE strategy is essential for minimizing exposure.

PPESpecificationsRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards.Protects against dust particles and potential splashes that can cause severe eye irritation or burns.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation, burns, and dermal toxicity.[1][2]
Body Protection A lab coat and, for larger quantities, an apron or coveralls.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when handling the powder outside of a fume hood or if dust is generated.[1][2]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE donning and doffing sequence.

Q3: What are the correct storage and disposal procedures?

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • It is recommended to use a licensed professional waste disposal service.[3]

  • Contaminated packaging should be treated as hazardous waste.[3]

Section 3: Troubleshooting Experimental Issues

Q4: My reaction with 2-(chloromethyl)-4,5-dihydro-1H-imidazole is not proceeding as expected. What are some common reasons?

The reactivity of this compound is centered around the chloromethyl group, which is a good leaving group for nucleophilic substitution reactions.[7] Here are some potential issues and their solutions:

  • Issue: Low Reactivity of Nucleophile:

    • Explanation: The nucleophile may not be strong enough to displace the chloride.

    • Troubleshooting:

      • Consider using a stronger nucleophile.

      • If using a weak nucleophile, the addition of a non-nucleophilic base can help to deprotonate it and increase its reactivity.

      • Changing the solvent to a polar aprotic solvent (e.g., DMF, DMSO) can enhance the rate of S_N2 reactions.

  • Issue: Poor Solubility:

    • Explanation: The hydrochloride salt may have limited solubility in some organic solvents.

    • Troubleshooting:

      • Consider converting the hydrochloride salt to the free base before the reaction. This can be achieved by neutralization with a suitable base.

      • Choose a solvent system in which both reactants are soluble. A solvent screen may be necessary.

  • Issue: Side Reactions:

    • Explanation: The imidazole ring itself can undergo reactions, or the product may be unstable under the reaction conditions.

    • Troubleshooting:

      • Run the reaction at a lower temperature to minimize side product formation.

      • Protect the imidazole nitrogen if it is interfering with the desired reaction.

      • Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation.

Q5: How can I convert the hydrochloride salt to the free base, and how will this affect my experiment?

To generate the free base, you can dissolve the hydrochloride salt in a suitable solvent (like water or a short-chain alcohol) and neutralize it with a base such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine. The free base can then be extracted into an organic solvent.

Impact on Experiments:

  • Solubility: The free base will have different solubility characteristics than the hydrochloride salt, generally being more soluble in nonpolar organic solvents.

  • Reactivity: The free base is more nucleophilic at the imidazole nitrogens, which could lead to different side reactions compared to the protonated form.

Q6: I am observing unexpected peaks in my NMR/Mass Spectrum after my reaction. What could they be?
  • Unreacted Starting Material: Compare the spectrum to a reference of your starting material.

  • Solvent Peaks: Ensure you have correctly identified all solvent and impurity peaks.

  • Side Products:

    • Dimerization: The chloromethyl group of one molecule could react with a nitrogen of another molecule.

    • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it may have reacted with your starting material.

    • Decomposition: The compound may have degraded. Look for smaller fragments in the mass spectrum.

A detailed analysis of the spectral data, including 2D NMR techniques, can help in elucidating the structure of unknown byproducts.

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention.

Emergency Response Workflow:

Emergency_Response cluster_actions Immediate Actions cluster_first_aid First Aid Start Exposure Event Action1 Remove from exposure Start->Action1 Action2 Remove contaminated clothing Action1->Action2 Action3 Flush affected area Action2->Action3 FA_Inhale Move to fresh air Action3->FA_Inhale Inhalation FA_Skin Wash with soap and water Action3->FA_Skin Skin Contact FA_Eyes Rinse with water for 15 min Action3->FA_Eyes Eye Contact FA_Ingest Rinse mouth with water Action3->FA_Ingest Ingestion Medical Seek Immediate Medical Attention FA_Inhale->Medical FA_Skin->Medical FA_Eyes->Medical FA_Ingest->Medical

Caption: Emergency response workflow.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2][3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off the affected area with soap and plenty of water. Consult a physician.[2][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

  • Capot Chemical. (2023). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: A Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(chloromethyl)-4,5-dihydro-1H-imidazole. This versatile reagent is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. However, its reactivity also presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to troubleshoot common issues encountered during its use. We will delve into the causality behind experimental outcomes and provide robust protocols to ensure the success and reproducibility of your work.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, handling, and subsequent reactions of 2-(chloromethyl)-4,5-dihydro-1H-imidazole, which is often used as its more stable hydrochloride salt.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am reacting 2-(chloromethyl)-4,5-dihydro-1H-imidazole with my nucleophile, but I am consistently obtaining low yields of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in nucleophilic substitution reactions with this reagent are a common challenge and can stem from several factors. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, temperature, or inadequate activation of the nucleophile.

    • Troubleshooting Steps:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

      • Increase reaction temperature: Gradually increase the temperature in increments of 10-20°C. Common solvents for these reactions, such as DMF or DMSO, allow for a wide temperature range.[1]

      • Extend reaction time: If the reaction is proceeding slowly, extending the reaction time can often improve the yield.

      • Choice of Base: Ensure the base is strong enough to deprotonate your nucleophile effectively. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like diisopropylethylamine (DIPEA) is often sufficient.

  • Steric Hindrance: The nucleophile or substituents on the imidazoline ring can sterically hinder the approach to the electrophilic carbon of the chloromethyl group.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

      • Use a Less Hindered Base: If using a bulky base, it might be interfering with the nucleophile. Consider switching to a smaller, non-nucleophilic base.

      • Change the Solvent: A more polar, aprotic solvent like DMF or DMSO can help to solvate the transition state and facilitate the reaction.

  • Degradation of Starting Material: 2-(chloromethyl)-4,5-dihydro-1H-imidazole can be sensitive to moisture and prolonged exposure to harsh conditions.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use the Hydrochloride Salt: The hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole is generally more stable and easier to handle than the free base.[2] A base will be required in the reaction to neutralize the HCl and free the imidazoline for reaction.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I identify and minimize their formation?

Answer:

The formation of side products is a clear indication that your reaction conditions are not optimal. Here are some of the most common side products and strategies to mitigate their formation.

Common Side Products & Mitigation Strategies:

  • Hydrolysis Product: The most common side product is 2-(hydroxymethyl)-4,5-dihydro-1H-imidazole, formed by the reaction of the starting material with residual water.

    • Causality: The chloromethyl group is susceptible to hydrolysis, especially at elevated temperatures and in the presence of moisture.

    • Mitigation:

      • Strict Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use of molecular sieves in the reaction can be beneficial.

      • Inert Atmosphere: Purge the reaction vessel with a dry, inert gas like nitrogen or argon.

  • Over-alkylation: If your nucleophile has more than one reactive site, you may observe the formation of di- or even tri-substituted products.

    • Causality: The product of the initial substitution may still be nucleophilic and can react with another molecule of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the nucleophile to ensure the complete consumption of the electrophile.

      • Slow Addition: Add the 2-(chloromethyl)-4,5-dihydro-1H-imidazole solution dropwise to the solution of the nucleophile to maintain a low concentration of the electrophile.

  • Ring-Opening Products: The imidazoline ring can be susceptible to hydrolysis under certain conditions, leading to the formation of N-(2-aminoethyl)-2-chloroacetamide.

    • Causality: This is more likely to occur in the presence of strong acids or bases and water, particularly at elevated temperatures.

    • Mitigation:

      • Control pH: Avoid strongly acidic or basic conditions if possible. If a strong base is required, use it in stoichiometric amounts and at lower temperatures.

      • Anhydrous Conditions: As with hydrolysis of the chloromethyl group, minimizing water is crucial.

Section 2: FAQs - Synthesis, Handling, and Purification

Q1: What is the best way to synthesize 2-(chloromethyl)-4,5-dihydro-1H-imidazole?

A1: A common and effective method is the cyclization of ethylenediamine with chloroacetonitrile. This reaction is typically performed under acidic conditions and at elevated temperatures. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of polymeric byproducts.

Q2: How should I store 2-(chloromethyl)-4,5-dihydro-1H-imidazole?

A2: The hydrochloride salt is the preferred form for storage due to its higher stability. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids and oxidizing agents.[3] The free base is more hygroscopic and should be handled under an inert atmosphere.

Q3: I am having trouble purifying my product by column chromatography. What can I do?

A3: The basic nitrogen atoms in the imidazoline ring can interact with the acidic silica gel, leading to peak tailing and poor separation. Here are some tips:

  • Add a Tailing Reducer: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for your chromatography.

  • Salt Formation and Filtration: If your product is basic, you can try to form a salt (e.g., hydrochloride or tosylate) which may be crystalline and can be purified by recrystallization.

  • Recrystallization: If your product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities. Experiment with different solvent systems to find one that gives good quality crystals.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point for the reaction of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride with a generic nucleophile.

  • To a solution of the nucleophile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (1.1 - 1.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation of the nucleophile.

  • Add a solution of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Recommendation Rationale
Solvent Anhydrous polar aprotic (DMF, DMSO, Acetonitrile)Solubilizes reactants and facilitates SN2 reactions.
Base K2CO3, Cs2CO3, NaH, DIPEAChoice depends on the pKa of the nucleophile.
Temperature 60-100 °CBalances reaction rate with potential for degradation.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis and other side reactions with atmospheric moisture and oxygen.

Section 4: Visualizing Reaction Pathways

Diagram 1: Common Reaction Pathways and Side Reactions

Start 2-(chloromethyl)-4,5-dihydro-1H-imidazole Desired Desired Product (Nucleophilic Substitution) Start->Desired + Nucleophile (Anhydrous, Base) Hydrolysis Hydrolysis Product (2-hydroxymethyl-...) Start->Hydrolysis + H2O (Moisture) RingOpen Ring-Opening Product Hydrolysis->RingOpen + H2O (Acid/Base, Heat)

Caption: Key reaction pathways for 2-(chloromethyl)-4,5-dihydro-1H-imidazole.

References

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • ResearchGate. (2016). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole. [Link]

  • ResearchGate. (2010). ChemInform Abstract: N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC Conditions. [Link]

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  • PMC - NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₈Cl₂N₂ and a molecular weight of 155.03 g/mol .[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive agent Phentolamine.[2] In the context of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The presence of impurities, even at trace levels, can lead to the formation of undesired side-products, impact the stability of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the choice of analytical techniques and experimental parameters. We will explore the established pharmacopoeial methods, delve into orthogonal techniques for comprehensive characterization, and discuss the identification of common process-related and degradation impurities.

Understanding the Analyte and Its Potential Impurities

A robust purity analysis begins with a thorough understanding of the molecule's chemical properties and its synthesis pathway. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a polar, water-soluble molecule. Its structure contains a reactive chloromethyl group and a basic imidazoline ring, which dictate its chemical behavior and the types of impurities that may be present.

Potential Process-Related Impurities

The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride typically involves the cyclization reaction between a derivative of chloroacetic acid and ethylenediamine. Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Residual ethylenediamine and chloroacetic acid derivatives.

  • Incomplete Cyclization Products: Such as N-(2-aminoethyl)-2-chloroacetamide.

  • By-products: Formation of dimers or polymers from side reactions.

Potential Degradation Products

The inherent reactivity of the molecule makes it susceptible to degradation under certain conditions:

  • Hydrolysis: The most probable degradation pathway involves the hydrolysis of the reactive chloromethyl group to form 2-(hydroxymethyl)-4,5-dihydro-1H-imidazole. This is a critical impurity to monitor, as its polarity differs significantly from the parent compound.

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened species or N-oxides, especially under oxidative stress conditions.[3]

  • Polymerization: Under certain storage conditions (e.g., high temperature), the reactive nature of the molecule could lead to the formation of oligomers.

The following diagram illustrates the potential pathways for the formation of key impurities.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Ethylenediamine Ethylenediamine Main_Compound 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl Ethylenediamine->Main_Compound Reaction Chloroacetic_Acid_Derivative Chloroacetic_Acid_Derivative Chloroacetic_Acid_Derivative->Main_Compound Reaction Incomplete_Cyclization N-(2-aminoethyl)-2-chloroacetamide Main_Compound->Incomplete_Cyclization Side Reaction Main_Compound_Deg 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl Hydrolysis_Product 2-(hydroxymethyl)-4,5-dihydro-1H-imidazole Main_Compound_Deg->Hydrolysis_Product Hydrolysis (H2O)

Caption: Formation pathways for process-related and degradation impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for accurate purity determination. For 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase. Detection via UV absorbance.Robust, reproducible, and widely available. Excellent for quantifying known and unknown impurities. Non-destructive. The gold standard in pharmacopoeial methods.May have lower resolution for very similar compounds compared to GC. Sensitivity is dependent on the chromophore of the analyte.Routine quality control, purity assay, stability testing, and quantification of related substances.
GC-MS Separation of volatile compounds in the gas phase. Detection by mass spectrometry provides structural information.High separation efficiency and sensitivity. Provides molecular weight and fragmentation data for definitive impurity identification.Requires the analyte to be volatile and thermally stable. For polar compounds like this, derivatization is often necessary, adding complexity.[4][5]Impurity identification, structural elucidation, and detection of trace volatile impurities.
Titrimetry Acid-base titration to determine the overall assay of the hydrochloride salt.Simple, inexpensive, and provides a measure of the total base content.Non-specific; it cannot distinguish between the active compound and other basic impurities. Not suitable for impurity profiling.A complementary technique for confirming the overall salt content and assay.

Authoritative Method: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (Ph. Eur.) lists 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride as "Phentolamine Mesilate Impurity B".[1] Consequently, the most authoritative analytical approach is a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, as would be detailed in the Phentolamine Mesilate monograph. Such a method is designed to separate the main component from all potential impurities.

Causality Behind Experimental Choices for HPLC
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and is well-suited for this analysis. The nonpolar C18 stationary phase retains the polar analyte through hydrophobic interactions, allowing for separation from more polar (e.g., hydrolysis product) and less polar impurities. A base-deactivated column is often preferred to prevent peak tailing caused by interactions between the basic imidazole nitrogen and acidic silanol groups on the silica support.

  • Mobile Phase: A buffered aqueous-organic mobile phase is typically used.

    • Aqueous Component: A phosphate or acetate buffer is used to control the pH. For a basic compound like an imidazoline, a slightly acidic pH (e.g., pH 3-4) ensures the amine groups are protonated, leading to consistent retention and sharp peak shapes.

    • Organic Modifier: Acetonitrile or methanol is used to control the elution strength. The ratio of organic to aqueous phase is optimized to achieve good resolution between the main peak and its impurities within a reasonable run time.

  • Detection: UV detection is appropriate as the imidazoline ring provides a chromophore. The detection wavelength is typically set at the absorbance maximum of the analyte (around 210-230 nm) to ensure high sensitivity for both the main compound and its impurities.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol is a representative example based on established methods for imidazoline derivatives and pharmacopoeial guidelines.[6][7]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, adjusted to pH 3.2 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution: Accurately weigh about 10 mg of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Procedure:

    • Equilibrate the system for at least 30 minutes with the mobile phase at the initial conditions.

    • Inject the diluent as a blank to ensure no system peaks interfere.

    • Inject the standard solution and the sample solution.

    • Calculate the percentage of each impurity in the sample by area normalization, assuming the response factor of the impurities is the same as the main compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Vol_Flask Dilute to Volume Dissolve->Vol_Flask Inject_Sample Inject Sample/Standard Vol_Flask->Inject_Sample Equilibrate Equilibrate System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Sample Detect UV Detection (215 nm) Inject_Sample->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity / Impurity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal and confirmatory technique to HPLC. Its strength lies in the definitive identification of impurities.

Causality Behind Experimental Choices for GC-MS
  • Derivatization: Due to the low volatility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, derivatization is essential. The active hydrogens on the imidazoline nitrogens make it a prime candidate for silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with nonpolar silyl groups, thereby increasing volatility and thermal stability.[5]

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for separating the derivatized analytes. This stationary phase provides good resolution for a wide range of compounds.

  • Detection (Mass Spectrometry): Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns. These patterns serve as a "fingerprint" for a specific compound and can be compared against spectral libraries for identification. The molecular ion peak provides the molecular weight of the derivatized impurity, allowing for the deduction of the original impurity's structure.

Experimental Protocol: A Representative GC-MS Method
  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS System:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 40-550.

Conclusion: A Multi-faceted Approach to Ensure Purity

The purity analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride requires a scientifically sound, multi-faceted approach. While a validated, stability-indicating HPLC method stands as the primary tool for routine quality control and quantification of impurities, it should not be employed in isolation. The inherent strengths of HPLC in robustness and quantitative accuracy are perfectly complemented by the definitive identification capabilities of GC-MS.

For researchers and drug development professionals, relying solely on a single analytical technique is insufficient. A comprehensive purity profile is built upon the foundation of an authoritative method, such as that prescribed by the European Pharmacopoeia, and confirmed through an orthogonal technique. This dual-methodology approach provides a self-validating system, ensuring that all potential process-related and degradation impurities are detected, identified, and quantified. Ultimately, this rigorous analytical scrutiny is indispensable for guaranteeing the quality, safety, and consistency of this critical pharmaceutical intermediate.

References

  • PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Hefnawy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. Available from: [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 10th Edition. EDQM, Council of Europe. Available from: [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117–122. Available from: [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available from: [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131. Available from: [Link]

  • Science.gov. Stability-Indicating RP-HPLC Method: Topics by Science.gov. Available from: [Link]

  • Pharmaffiliates. Phentolamine Mesilate-impurities. Pharmaffiliates. Available from: [Link]

  • Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents.
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  • Zhang, M., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 8453417. Available from: [Link]

  • Papadaki, A., et al. (2004). Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations. Journal of Liquid Chromatography & Related Technologies, 27(13), 2091-2107. Available from: [Link]

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A Comparative Spectroscopic Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Dihydroimidazole Scaffold

2-(Chloromethyl)-4,5-dihydro-1H-imidazole is a pivotal building block in synthetic and medicinal chemistry. The dihydroimidazole core is a recognized pharmacophore, and the reactive chloromethyl group at the 2-position provides a versatile handle for the introduction of a wide array of functional groups. This allows for the systematic modification of the molecule's steric and electronic properties, making it a valuable scaffold for developing new therapeutic agents and functional materials. A thorough understanding of the spectroscopic characteristics of this parent compound and its derivatives is crucial for unambiguous structure elucidation, reaction monitoring, and quality control.

This guide will delve into the key spectroscopic techniques used to characterize these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will present and compare the spectral data of 2-(chloromethyl)-4,5-dihydro-1H-imidazole with two representative derivatives: 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole and 2-(phenylmethyl)-4,5-dihydro-1H-imidazole .

Experimental Workflows: A Methodological Overview

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following section outlines the standardized protocols for obtaining NMR, FTIR, and MS spectra for the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram of the NMR Experimental Workflow:

Caption: General workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy (ATR Method):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the empty crystal should be recorded.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Diagram of the FTIR-ATR Experimental Workflow:

FTIR_ATR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Analyze_Data Analyze Absorption Bands Acquire_Spectrum->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step process for FTIR analysis using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺•) and fragment ions.

  • Mass Analysis: Separate the ions according to their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Diagram of the EI-MS Experimental Workflow:

EIMS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection Introduce Introduce Sample Vaporize Vaporize Introduce->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Separate Separate Ions (by m/z) Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate

Caption: Workflow for Electron Ionization Mass Spectrometry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its phenoxymethyl and phenylmethyl derivatives.

¹H NMR Spectral Data (in CDCl₃, δ in ppm)
Proton Assignment 2-(chloromethyl)-4,5-dihydro-1H-imidazole 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
-CH₂-Cl / -CH₂-O- / -CH₂-Ph~4.2 (s)~4.8 (s)~3.6 (s)
-CH₂-CH₂- (imidazoline ring)~3.6 (s)~3.7 (s)~3.5 (s)
-NH-Broad signal, variableBroad signal, variableBroad signal, variable
Aromatic Protons-6.9-7.3 (m)7.2-7.4 (m)
¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
Carbon Assignment 2-(chloromethyl)-4,5-dihydro-1H-imidazole 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
C=N (C2)~165~163~168
-CH₂-Cl / -CH₂-O- / -CH₂-Ph~45~65~40
-CH₂-CH₂- (C4, C5)~50~50~50
Aromatic Carbons-115-160125-140
Key FTIR Absorption Bands (cm⁻¹)
Vibrational Mode 2-(chloromethyl)-4,5-dihydro-1H-imidazole 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
N-H stretch~3200-3400 (broad)~3200-3400 (broad)~3200-3400 (broad)
C-H stretch (aliphatic)~2850-2960~2850-2960~2850-2960
C=N stretch~1610~1600~1605
C-Cl stretch~750--
C-O stretch (aryl ether)-~1240-
Mass Spectrometry Data (m/z)
Ion 2-(chloromethyl)-4,5-dihydro-1H-imidazole 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
[M]⁺• 118/120176160
Key Fragments 83 ([M-Cl]⁺), 6991 ([C₇H₇]⁺), 8391 ([C₇H₇]⁺), 83, 69

Analysis and Interpretation of Spectroscopic Trends

A careful examination of the compiled data reveals distinct spectroscopic trends that are directly attributable to the nature of the substituent at the 2-position of the dihydroimidazole ring.

NMR Spectroscopy
  • ¹H NMR: The chemical shift of the methylene protons adjacent to the imidazole ring is highly sensitive to the substituent. The downfield shift observed for the phenoxymethyl derivative (~4.8 ppm) compared to the chloromethyl (~4.2 ppm) and phenylmethyl (~3.6 ppm) analogues is due to the deshielding effect of the electronegative oxygen atom. The protons of the dihydroimidazole ring itself show relatively consistent chemical shifts across the series, typically appearing as a singlet around 3.5-3.7 ppm, indicating rapid conformational averaging on the NMR timescale.

  • ¹³C NMR: The C2 carbon (C=N) of the imidazole ring exhibits a chemical shift in the range of 163-168 ppm, which is characteristic of an imine carbon. The carbon of the exocyclic methylene group is, as expected, significantly influenced by the attached heteroatom or phenyl group. The presence of the electronegative chlorine atom in the parent compound results in a chemical shift of approximately 45 ppm. This shifts downfield to around 65 ppm in the phenoxymethyl derivative due to the oxygen atom, and upfield to about 40 ppm in the phenylmethyl derivative.

FTIR Spectroscopy

The FTIR spectra of all three compounds are characterized by a broad N-H stretching band in the region of 3200-3400 cm⁻¹, typical for secondary amines. The most informative band for the core structure is the C=N stretching vibration, which appears around 1600-1610 cm⁻¹. The presence of a C-Cl stretch at approximately 750 cm⁻¹ is a clear indicator of the chloromethyl group in the parent compound. For the phenoxymethyl derivative, a strong C-O stretching band for the aryl ether is observed around 1240 cm⁻¹.

Mass Spectrometry

The mass spectra provide valuable information for confirming the molecular weight and elucidating the fragmentation pathways. The molecular ion peak ([M]⁺•) is readily observed for all three compounds. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 in an approximate 3:1 ratio) is expected for 2-(chloromethyl)-4,5-dihydro-1H-imidazole. A common fragmentation pathway for the derivatives involves the cleavage of the bond between the exocyclic methylene group and the imidazole ring, leading to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91 for both the phenoxymethyl and phenylmethyl derivatives. Another common fragment observed at m/z 83 corresponds to the dihydroimidazol-2-yl-methyl cation.

Conclusion

This guide has provided a comparative analysis of the ¹H NMR, ¹³C NMR, FTIR, and MS data for 2-(chloromethyl)-4,5-dihydro-1H-imidazole and two of its key derivatives. The presented data and interpretations highlight the significant influence of the 2-substituent on the spectroscopic properties of the dihydroimidazole scaffold. This information serves as a valuable resource for researchers in the field, facilitating the rapid and accurate characterization of this important class of compounds.

References

  • Due to the lack of a single, comprehensive source providing all the presented data, this guide is a synthesized compilation based on general principles of organic spectroscopy and data from analogous structures found in various chemical databases and literature.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(chloromethyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the proper handling of 2-(chloromethyl)-4,5-dihydro-1H-imidazole (CAS No. 13338-49-3), a reactive heterocyclic compound. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear rationale.

Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), a thorough understanding of the specific hazards associated with 2-(chloromethyl)-4,5-dihydro-1H-imidazole is paramount. This compound, often supplied as a hydrochloride salt, is a solid that presents multiple routes of exposure and significant health risks.

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] This necessitates a comprehensive barrier approach to prevent any direct contact with the body.

  • Severe Irritation and Corrosion: It is known to cause serious eye irritation and skin irritation.[1][2] Some sources indicate it can cause severe skin and eye burns, pointing to its corrosive nature.[3]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[1][2]

The causality behind these hazards lies in the molecule's reactive chloromethyl group and its imidazole core. Such structures can readily react with biological macromolecules, leading to cellular damage and irritation. Therefore, the primary directive of our PPE plan is total isolation of the chemical from the researcher.

The Core Ensemble: Your First Line of Defense

For any work involving 2-(chloromethyl)-4,5-dihydro-1H-imidazole, a baseline level of PPE is mandatory. This "Core Ensemble" is designed for handling small quantities (typically in the milligram to low-gram scale) within a certified chemical fume hood.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is required.

  • Hand Protection: Double-gloving is a non-negotiable standard. An inner nitrile glove provides a second barrier in case the outer glove is breached, while the outer glove bears the brunt of any potential contamination.

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, given the severe eye irritation risk, chemical splash goggles offer superior protection and are strongly recommended.[1]

Task-Specific PPE Selection: A Risk-Based Approach

Different laboratory procedures carry different levels of risk. The following workflow provides a logical, step-by-step process for escalating PPE based on the specific operational context.

PPE_Workflow PPE Selection Workflow for 2-(chloromethyl)-4,5-dihydro-1H-imidazole cluster_0 Risk Assessment cluster_1 Required PPE start Identify Task task_type Weighing Solid (<1g) in Fume Hood? start->task_type solution_handling Handling Dilute Solution (<1M) at RT? task_type->solution_handling No respirator Add Respiratory Protection: - N95/P100 Particulate Respirator task_type->respirator Yes high_energy High-Energy Task? (e.g., Heating, Sonicating, Large Scale >10g) solution_handling->high_energy No core_ppe Core Ensemble: - Lab Coat - Double Nitrile Gloves - Safety Goggles solution_handling->core_ppe Yes face_shield Add Face Shield over Goggles high_energy->face_shield Yes core_ppe->high_energy respirator->solution_handling chem_gown Upgrade to Chemical Resistant Gown & Heavy-Duty Outer Gloves face_shield->chem_gown

Caption: PPE selection workflow based on task-specific risks.

Experimental Protocols for PPE Selection

A. For Weighing Solid Material (especially if generating dust):

  • Engineering Control: All weighing operations must be performed in a certified chemical fume hood or a powder containment hood to minimize ambient dust.

  • Hand Protection: Double-gloving with nitrile gloves.

  • Eye Protection: Chemical splash goggles.

  • Body Protection: Standard lab coat.

  • Respiratory Protection: Due to the risk of inhaling fine particulates, a NIOSH-approved N95 or P100 particulate respirator is required.[1] An N95 filter is sufficient for most applications, but a P100 filter is recommended if any oil-based aerosols are present in the lab environment.

B. For Handling Solutions at Room Temperature:

  • Engineering Control: Work within a chemical fume hood.

  • Hand Protection: Double-gloving with nitrile gloves. Inspect outer gloves frequently for any signs of degradation or contamination. Change outer gloves immediately after any known contact.

  • Eye Protection: Chemical splash goggles.

  • Body Protection: Standard lab coat.

C. For High-Energy Operations or Handling Large Quantities (>10g): (Includes heating, sonicating, or reactions with significant exotherm potential)

  • Engineering Control: Work within a chemical fume hood with the sash positioned as low as practical.

  • Hand Protection: Double-gloving is mandatory. The outer glove should be a heavy-duty, chemical-resistant glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove.

  • Eye and Face Protection: A full-face shield must be worn over chemical splash goggles.

  • Body Protection: A chemical-resistant apron or a non-permeable gown should be worn over the lab coat.[4]

Deep Dive: Hand and Respiratory Protection

Hand Protection: The Critical Barrier

The selection of appropriate gloves is arguably the most critical decision in the PPE protocol. While nitrile gloves are a suitable starting point for incidental contact, their resistance to prolonged exposure to 2-(chloromethyl)-4,5-dihydro-1H-imidazole is not well-documented in publicly available databases.

Glove Material Selection Rationale:

Glove MaterialRecommended Use CaseRationale & Causality
Nitrile Inner glove; Outer glove for splash protection. Good general chemical resistance and dexterity.[5] However, chlorinated compounds can degrade nitrile over time. Not recommended for prolonged immersion.[5]
Neoprene Outer glove for extended handling or high-risk tasks. Offers excellent resistance to a broad range of chemicals, including acids and some chlorinated solvents. Provides better physical durability than nitrile.
Butyl Rubber Outer glove for high-risk tasks or spill cleanup. Provides superior resistance to many corrosive chemicals and reactive compounds. It is less dexterous, making it suitable for tasks where fine manipulation is not the priority.

Self-Validating Protocol for Glove Usage:

  • Inspect: Before every use, visually inspect gloves for any tears, pinholes, or signs of degradation.

  • Don Correctly: Ensure the cuff of the glove extends over the cuff of the lab coat sleeve.[4]

  • Monitor: Be vigilant for any swelling, discoloration, or softening of the outer glove material during use.

  • Replace Immediately: If a splash occurs, or after a maximum of 30-60 minutes of continuous use, remove and discard the outer glove safely.[4]

  • Consult Manufacturer Data: Crucially, for any planned prolonged exposure, contact the glove manufacturer directly to obtain specific permeation and breakthrough time data for 2-(chloromethyl)-4,5-dihydro-1H-imidazole.

Respiratory Protection: Defending the Airways

The choice of respirator depends on the physical form of the chemical and the procedure.

  • For Solids/Dusts: As previously stated, an N95 or P100 air-purifying particulate respirator is necessary to prevent inhalation of the solid compound.[1]

  • For Vapors/Aerosols: If the compound is heated, aerosolized, or used in a volatile solvent, protection against organic vapors is required. In this scenario, a combination respirator cartridge is necessary. A common choice would be an Organic Vapor (OV) cartridge combined with a P100 particulate filter (OV/P100) . The black color code on the cartridge indicates Organic Vapor protection, while the magenta color indicates a P100 filter.[5]

All personnel required to wear tight-fitting respirators must be medically cleared and fit-tested annually as per OSHA regulations (29 CFR 1910.134).

Decontamination and Disposal: Completing the Safety Cycle

Properly removing and disposing of contaminated PPE is as important as selecting it. Contamination on the exterior of your PPE can easily be transferred to your skin or the lab environment if not handled correctly.

Step-by-Step Doffing (Removal) Protocol:

This sequence is designed to minimize cross-contamination.

  • Inspect & Decontaminate (if applicable): Before removal, inspect the PPE for gross contamination. If there is significant contamination on reusable items like a face shield or heavy-duty gloves, decontaminate the exterior surface with a suitable solvent (e.g., 70% ethanol), followed by soap and water, while still wearing them.

  • Remove Outer Gloves: Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard.

  • Perform Hand Hygiene: Use an alcohol-based hand sanitizer.

  • Remove Face Shield/Goggles: Handle by the headband or earpieces from the back of the head. Place in a designated area for decontamination.

  • Remove Lab Coat/Gown: Unfasten ties, and peel the gown away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle, and discard.

  • Remove Respirator: Grasp the bottom straps, then the top straps, and remove without touching the front of the respirator. Discard.

  • Perform Thorough Hand Hygiene: Wash hands with soap and water for at least 20 seconds.

Disposal Plan:
  • All disposable PPE (gloves, respirators, disposable gowns) contaminated with 2-(chloromethyl)-4,5-dihydro-1H-imidazole must be considered hazardous waste.

  • Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Arrange for disposal through your institution's licensed professional waste disposal service in accordance with all local and federal regulations.[6]

By adhering to this comprehensive, risk-based PPE strategy, researchers can confidently handle 2-(chloromethyl)-4,5-dihydro-1H-imidazole, ensuring both personal safety and the integrity of their scientific work.

References

  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]

  • OSHA. OSHA Glove Selection Chart. Retrieved from [Link]

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.